molecular formula C6H9N5O3 B13831381 Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)-

Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)-

Cat. No.: B13831381
M. Wt: 199.17 g/mol
InChI Key: HCXMTOQFCVULBI-UHFFFAOYSA-N
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Description

Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- is a complex organic compound with significant potential in various scientific fields This compound features a pyrimidine ring, which is a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- typically involves the reaction of appropriate pyrimidine derivatives with hydrazine. One common method includes the condensation of 2-hydrazinyl-4,6-dihydroxy-5-oxo-pyrimidine with acetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters are crucial in industrial settings to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydrazinyl group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is particularly useful in cancer research. It may also interact with DNA, preventing replication and transcription processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- is unique due to its combination of functional groups, which confer a high degree of reactivity and versatility. This makes it particularly valuable in synthetic chemistry and biomedical research .

Properties

Molecular Formula

C6H9N5O3

Molecular Weight

199.17 g/mol

IUPAC Name

N-(2-hydrazinyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C6H9N5O3/c1-2(12)8-3-4(13)9-6(11-7)10-5(3)14/h7H2,1H3,(H,8,12)(H3,9,10,11,13,14)

InChI Key

HCXMTOQFCVULBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(NC1=O)NN)O

Origin of Product

United States

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